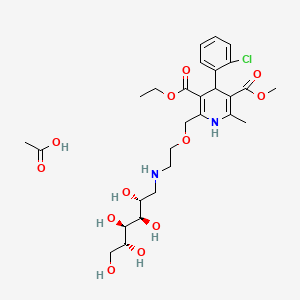
Amlodipine Mannitol Adduct Acetate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amlodipine Mannitol Adduct Acetate Salt is a compound that combines amlodipine, a calcium channel blocker, with mannitol, a sugar alcohol, and acetate salt. This compound is primarily used in the treatment of high blood pressure and other cardiovascular conditions . The addition of mannitol and acetate salt enhances the solubility and stability of amlodipine, making it more effective in its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amlodipine Mannitol Adduct Acetate Salt involves the reaction of amlodipine with mannitol under specific conditions. The process typically includes:
Reaction of Amlodipine with Mannitol: Amlodipine is reacted with mannitol in the presence of a suitable solvent, such as methanol or ethanol. The reaction is carried out at a controlled temperature to ensure the formation of the adduct.
Addition of Acetate Salt: The resulting adduct is then treated with acetic acid or an acetate salt to form the final compound, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of amlodipine and mannitol are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Amlodipine Mannitol Adduct Acetate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Amlodipine Mannitol Adduct Acetate Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of Amlodipine Mannitol Adduct Acetate Salt involves:
Calcium Channel Blockade: Amlodipine inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure.
Osmotic Diuresis: Mannitol acts as an osmotic diuretic, increasing the excretion of water and electrolytes, which helps in reducing blood pressure.
Enhanced Solubility and Stability: The addition of acetate salt improves the solubility and stability of the compound, enhancing its therapeutic efficacy.
Comparison with Similar Compounds
Amlodipine Mannitol Adduct Acetate Salt can be compared with other similar compounds, such as:
Amlodipine Besylate: Amlodipine besylate is another salt form of amlodipine used in the treatment of hypertension.
Amlodipine Maleate: Amlodipine maleate is another alternative salt form with comparable therapeutic effects but different pharmacokinetic profiles.
The uniqueness of this compound lies in its enhanced solubility and stability due to the presence of mannitol and acetate salt, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C28H41ClN2O12 |
|---|---|
Molecular Weight |
633.1 g/mol |
IUPAC Name |
acetic acid;5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H37ClN2O10.C2H4O2/c1-4-39-26(36)22-17(13-38-10-9-28-11-18(31)23(33)24(34)19(32)12-30)29-14(2)20(25(35)37-3)21(22)15-7-5-6-8-16(15)27;1-2(3)4/h5-8,18-19,21,23-24,28-34H,4,9-13H2,1-3H3;1H3,(H,3,4)/t18-,19-,21?,23-,24-;/m1./s1 |
InChI Key |
WHSYDYCGQXCLSQ-FMKDHHDHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CC(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(C(C(C(CO)O)O)O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


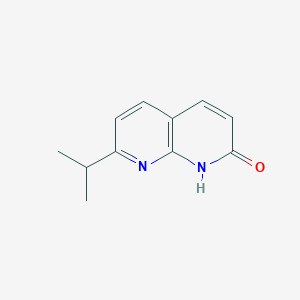
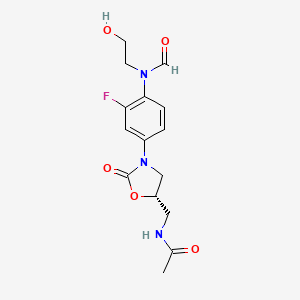
![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)
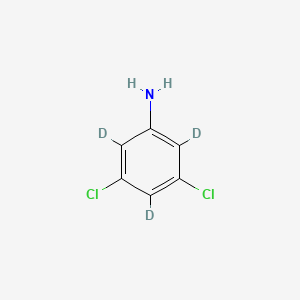
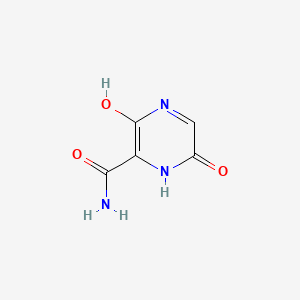
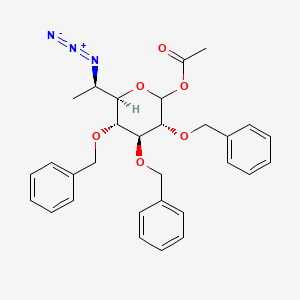

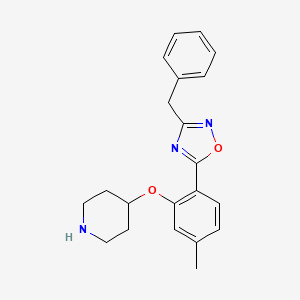
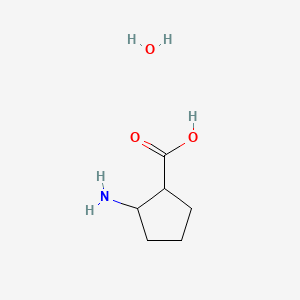

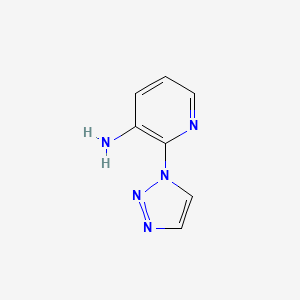
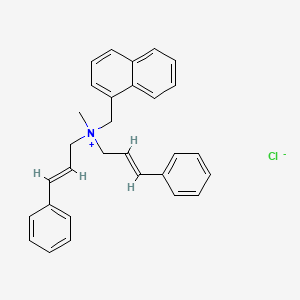
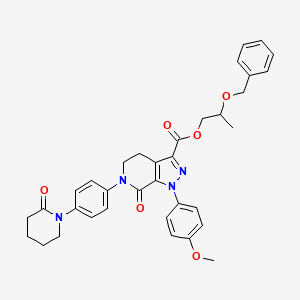
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
